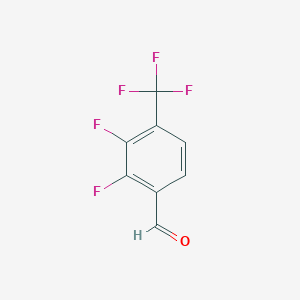

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is a compound that is part of a class of highly fluorinated benzaldehydes. These compounds are characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a benzene ring, which significantly alters their chemical reactivity and physical properties compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms can enhance the compound's stability and its potential for use in various chemical reactions.

Synthesis Analysis

The synthesis of fluorinated benzaldehydes, such as 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, can be achieved through various methods. One approach is the copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, which allows for the direct access to structurally diverse trifluoromethylated naphthoquinones under mild reaction conditions . Another method involves a copper-catalyzed radical cascade difluoromethylation/cyclization of similar starting materials, leading to difluoromethylated naphthoquinones . These methods represent significant advancements in the field of organofluorine chemistry, providing efficient routes to complex fluorinated structures.

Molecular Structure Analysis

The molecular structure of fluorinated benzaldehydes is influenced by the strong electronegativity of fluorine atoms, which can affect the electron distribution within the molecule. For instance, the synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde reveals that the crystal structure consists of linear polymeric chains, with non-covalent O⋯I bonding directing the assembly . This highlights the potential for fluorinated benzaldehydes to engage in unique intermolecular interactions, which can be exploited in the design of new materials and supramolecular assemblies.

Chemical Reactions Analysis

Fluorinated benzaldehydes are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including condensation with aromatic amines followed by intramolecular cyclization, as demonstrated in the synthesis of amino acid derived 2,3-dihydro-1H-1,5-benzodiazepines . The fluorine atoms can also influence the reactivity of the aldehyde group, making it a suitable acceptor for the addition of alkenyl radicals, as seen in the synthesis of difluoromethylated naphthoquinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde are expected to be significantly impacted by the presence of fluorine atoms. Fluorination typically increases the compound's lipophilicity, thermal stability, and chemical resistance. The trifluoromethyl group can also enhance the acidity of adjacent hydrogen atoms, potentially leading to increased reactivity in certain chemical transformations. These properties make fluorinated benzaldehydes valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Application of Trifluoromethylpyridines

- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

- Results or Outcomes : TFMP derivatives are used in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Fluorine-Substituted Analogs of Curcumin

- Summary of the Application : Fluorine-substituted analogs of curcumin, a compound derived from turmeric, have been synthesized using 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde . These analogs are being studied as potential chemopreventive and/or therapeutic agents against cancers and/or against the development of drug-resistant cancer .

- Results or Outcomes : The resulting fluorine-substituted curcumin analogs are being studied for their potential therapeutic effects against various types of cancer .

Selective Defluorination of Trifluoromethyl Substituents

- Summary of the Application : The selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl substituent may be achieved by base-promoted elimination . This process is used to create more environmentally degradable compounds .

- Methods of Application or Experimental Procedures : The defluorination process involves base-promoted elimination to form a difluoro-p-quinomethide, which is trapped by an intramolecular nucleophile .

- Results or Outcomes : The resulting difluoromethyl-substituted arylimidazolidinone products are readily converted to versatile difluoromethyl-substituted aldehydes by reduction and hydrolysis .

Synthesis of Fluorine-Substituted Analogs of Curcumin

- Summary of the Application : Fluorine-substituted analogs of curcumin, a compound derived from turmeric, have been synthesized using 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde . These analogs are being studied as potential chemopreventive and/or therapeutic agents against cancers and/or against the development of drug-resistant cancer .

- Results or Outcomes : The resulting fluorine-substituted curcumin analogs are being studied for their potential therapeutic effects against various types of cancer .

Selective Defluorination of Trifluoromethyl Substituents

- Summary of the Application : The selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl substituent may be achieved by base-promoted elimination . This process is used to create more environmentally degradable compounds .

- Methods of Application or Experimental Procedures : The defluorination process involves base-promoted elimination to form a difluoro-p-quinomethide, which is trapped by an intramolecular nucleophile .

- Results or Outcomes : The resulting difluoromethyl-substituted arylimidazolidinone products are readily converted to versatile difluoromethyl-substituted aldehydes by reduction and hydrolysis .

Safety And Hazards

The safety information available indicates that 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXOWNQOFWLPSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407471 |

Source

|

| Record name | 2,3-difluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde | |

CAS RN |

134099-20-0 |

Source

|

| Record name | 2,3-difluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)

![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)

![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)